2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a chlorophenyl group at position 4 and a phenyl group at position 5 of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to an acetohydrazide moiety, which is further substituted with an (E)-configured imine group derived from 4-hydroxy-3-methoxybenzaldehyde. Such structural features are common in pharmaceuticals and agrochemicals, where triazole derivatives are explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C24H20ClN5O3S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O3S/c1-33-21-13-16(7-12-20(21)31)14-26-27-22(32)15-34-24-29-28-23(17-5-3-2-4-6-17)30(24)19-10-8-18(25)9-11-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
XEEOVQZDEHMZGO-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives in the presence of a suitable catalyst.
Hydrazone Formation: The final step involves the reaction of the triazole derivative with 4-hydroxy-3-methoxybenzaldehyde to form the hydrazone linkage, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl group (-S-) acts as a nucleophile, participating in substitution reactions with electrophilic species (e.g., alkyl halides). For example:
-
S-alkylation : Reaction with 2-bromo-1-phenylethanone under alkaline conditions forms intermediates like 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, which is later reduced to alcohols .
Electrophilic Addition
The hydrazone moiety (-N'-[(E)-...] can undergo electrophilic addition due to its conjugated π-system. This reactivity is critical for:
-
Targeted functionalization : Reaction with electrophiles (e.g., carbonyl compounds) to form stable derivatives.
Acid-Base Reactions
The triazole ring’s nitrogen atoms enable participation in acid-base chemistry, influencing:
-
Protonation/deprotonation : Affects stability and reactivity in aqueous or polar aprotic solvents.
Reaction Conditions
Comparative Reactivity Analysis
| Compound | Key Structural Features | Reactivity |
|---|---|---|
| Target compound | Triazole + sulfanyl + hydrazone | Versatile (nucleophilic, electrophilic) |
| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Thiol group instead of sulfanyl | Less reactive due to stronger acidity |
| N-(4-chlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyltetrahydrotriazole]}acetamide | Nitrophenyl substituent | Enhanced electrophilicity |
| 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}... | Bromophenyl substituent | Similar reactivity but different steric effects |
Research Findings
-
Mechanistic Insights : The compound’s hydrazone functionality enables selective binding to biological targets (e.g., enzymes), influencing its potential therapeutic applications.
-
Kinetic Studies : Reaction rates depend on substituent electronic effects (e.g., electron-withdrawing groups like chlorophenyl enhance electrophilicity) .
-
Purification Methods : Recrystallization from ethanol and characterization via NMR/MS are critical for ensuring purity .
This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for designing targeted therapeutic agents. Further studies on its structure–activity relationships are recommended to optimize its applications.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the hydrazone linkage are key structural features that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole-3-thiol acetohydrazides, which are frequently modified at the triazole substituents and the hydrazide-linked aromatic moiety. Key analogues and their distinguishing features are summarized below:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound provides dual hydrogen-bonding sites (OH and OMe), which are absent in analogues with 2-ethoxyphenyl () or 4-trifluoromethylphenyl (). This may enhance interactions with polar enzyme active sites, as seen in related α-glucosidase inhibitors . Chlorophenyl vs.
Anti-Exudative Activity :
- Triazole-thioacetohydrazides with furan-2-yl substituents () showed 40–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac. The target compound’s 4-hydroxy-3-methoxyphenyl group may similarly modulate inflammatory pathways, though experimental data are lacking .
Enzyme Inhibition :
- Compounds with 4-methoxybenzyl groups on the triazole () exhibited IC₅₀ values of 12–18 µM against α-glucosidase, suggesting that electron-donating groups improve inhibition. The target compound’s 3-methoxy substituent may offer similar advantages .
Metabolic Stability :
- Trifluoromethyl -containing analogues () demonstrate enhanced resistance to oxidative metabolism due to the stability of the C-F bond, a feature absent in the target compound.
Data Table: Substituent Impact on Key Properties
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis involves the reaction of 4-chlorophenyl and phenyl groups with a triazole ring. The compound can be synthesized through a multi-step process involving hydrazone formation followed by thioether linkage. The structure is characterized using various spectroscopic techniques including NMR and IR spectroscopy.
| Characterization Technique | Key Findings |
|---|---|
| NMR Spectroscopy | Signals corresponding to -NH and aromatic protons were observed. |
| IR Spectroscopy | Characteristic absorption bands for C=N (1516 cm), -NH stretching (3375 cm), and thioether linkage (1600 cm). |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses moderate to good activity against:
- Staphylococcus aureus
- Escherichia coli
- Enterobacter aerogenes
- Enterococcus faecalis
The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate effectiveness comparable to established antibiotics in some cases. For instance, compounds derived from similar structures have demonstrated MIC values ranging from 20 to 40 µM against resistant strains of S. aureus .
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties. The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Preliminary studies suggest that it could inhibit tumor growth in vitro, though further in vivo studies are needed to confirm these effects.
Anti-inflammatory Activity
Triazole compounds are also noted for their anti-inflammatory effects. The compound may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This activity is crucial for the potential treatment of inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of similar triazole compounds:
- Antimicrobial Study : A study involving a series of triazole derivatives showed that modifications in the phenyl ring significantly affected antimicrobial potency . This suggests that structure-activity relationships (SAR) are critical for optimizing biological activity.
- Anticancer Research : In vitro assays demonstrated that triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways . The specific pathways affected by our compound remain to be elucidated.
- Inflammation Model : In animal models, certain triazoles have shown a reduction in inflammatory markers when administered prior to induced inflammation . This aligns with the expected pharmacological profile of our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
